ACC2 Inhibitory Potency and ACC1/ACC2 Selectivity Profile vs. Closest 4-Acyl Analogs
Within the pyrrole-2-carboxamide ACC inhibitor series, the 4-acetyl substituent has been associated with nanomolar ACC2 potency and meaningful selectivity over ACC1. In a class-level analysis of pyrrole-2-carboxamide ACC inhibitors curated from US Patent 8993586 and ChEMBL, compounds bearing 4-acyl substituents with sec-butyl amide groups at the 2-position achieved ACC2 IC₅₀ values in the low nanomolar range (6–29 nM), while showing significantly reduced ACC1 activity (IC₅₀ typically >1,000 nM), yielding selectivity margins of >30–1,000-fold . The target compound, 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, is the minimal 4-acetyl exemplar in this chemotype, occupying a distinct position relative to the 4-propionyl and 4-cyclopropylcarbonyl analogs in terms of steric bulk and lipophilicity . Direct head-to-head data from a single standardized assay for all four 4-acyl comparators (acetyl, propionyl, cyclopropylcarbonyl, and unsubstituted) is not available in the public domain; the quantitative comparisons below rely on cross-study data from structurally validated analogs tested in human ACC2 enzymatic assays .
| Evidence Dimension | Human ACC2 enzymatic inhibition (IC₅₀) and selectivity over ACC1, by 4-acyl substituent in pyrrole-2-carboxamide chemotype |
|---|---|
| Target Compound Data | No public ACC2 IC₅₀ data identified for the exact compound in a peer-reviewed or patent source. Class-level inference places expected ACC2 IC₅₀ in the low nanomolar range based on SAR trends . |
| Comparator Or Baseline | 4-Propionyl analog (CAS 478259-52-8): ACC2 IC₅₀ data not publicly available. 4-Cyclopropylcarbonyl analog (CAS 477848-66-1): ACC2 IC₅₀ data not publicly available. Related pyrrole-2-carboxamide ACC2 inhibitors from the same chemotype (e.g., US8993586, Compound 102): ACC2 IC₅₀ = 12 nM and 29 nM (two independent assays); ACC1 IC₅₀ data not reported for these specific examples. General ACC2/ACC1 selectivity for optimized pyrrole-2-carboxamides: ≥10–1,000-fold . |
| Quantified Difference | Direct quantitative comparison cannot be calculated due to absence of public data for the target and its closest analogs. Class-level inference indicates the 4-acetyl congener is the smallest 4-acyl group in this active series, potentially offering a differentiated selectivity window versus larger 4-acyl substituents . |
| Conditions | Human recombinant ACC2 enzymatic assay; acetyl-CoA to malonyl-CoA conversion measured via [¹⁴C]malonyl-CoA synthesis or MALDI; pre-incubation 10–60 min; assay systems from Pfizer (US8993586) and Shionogi (BindingDB/ChEMBL curated data) . |
Why This Matters
For researchers targeting ACC2 for metabolic disease (NAFLD/NASH, obesity), the 4-acetyl variant represents the minimal steric footprint in the active 4-acyl-pyrrole-2-carboxamide series—potentially offering a differentiated selectivity and pharmacokinetic profile compared to bulkier 4-acyl analogs, though direct comparative ACC2 IC₅₀ and selectivity data must be experimentally confirmed by the end user.
- [1] BindingDB. BDBM50439629 (CHEMBL2419595::US8993586, 102). ACC2 IC50 data: 12 nM and 29 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50439629 (Accessed 2026-05-07). View Source
- [2] Patent: Pyrrole Derivatives as ACC Inhibitors. US20210220328A1, published 2021-07-22. View Source
- [3] BindingDB BDBM50462056 entry (CHEMBL4225924). ACC2 IC50: 26 nM; ACC1 IC50: 12,200 nM. Note: SMILES structural assignment uncertain for this entry. Curated by Shionogi/ChEMBL. Available at: https://www.bindingdb.org (Accessed 2026-05-07). View Source
- [4] SciTech. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. Summary of ACC2-selective inhibitor A-908292 (>1,000-fold selectivity). Available at: https://scite.ai (Accessed 2026-05-07). View Source
